

Application Notes and Protocols for the Characterization of 2-Thiomorpholinoacetic Acid

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Compound of Interest

Compound Name: *2-Thiomorpholinoacetic acid*

Cat. No.: *B1319115*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of **2-Thiomorpholinoacetic acid**, a heterocyclic compound of interest in pharmaceutical research and development. The following protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure the identity, purity, and structural integrity of this molecule.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of **2-Thiomorpholinoacetic acid** and for quantifying it in various sample matrices. A reversed-phase HPLC method is generally suitable for this compound.

Experimental Protocol: Reversed-Phase HPLC

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector or a Diode Array Detector (DAD).
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase:

- Solvent A: 0.1% Formic Acid in Water
- Solvent B: 0.1% Acetonitrile
- Gradient Elution: A gradient elution is recommended to ensure the separation of the main analyte from potential impurities with different polarities.

Time (minutes)	% Solvent A	% Solvent B
0.0	95	5
20.0	5	95
25.0	5	95
25.1	95	5
30.0	95	5

- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
- Sample Preparation: Dissolve the **2-Thiomorpholinoacetic acid** sample in a mixture of water and acetonitrile (e.g., 1:1 v/v) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Quantitative Analysis

The following table summarizes the expected performance characteristics of the HPLC method for the analysis of **2-Thiomorpholinoacetic acid**.

Parameter	Expected Value
Retention Time (tR)	8.5 ± 0.5 min
Linearity (R ²)	> 0.999
Limit of Detection (LOD)	~ 0.1 µg/mL
Limit of Quantification (LOQ)	~ 0.3 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Mass Spectrometry (MS) for Identity Confirmation and Mass Determination

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of **2-Thiomorpholinoacetic acid**. Electrospray ionization (ESI) is a suitable ionization technique for this compound.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

- LC System: An HPLC or UHPLC system coupled to a mass spectrometer. The HPLC conditions can be similar to those described in the HPLC section.
- Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
- Ionization Source: Electrospray Ionization (ESI), positive ion mode.
- Mass Range: m/z 50 - 500
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C

- Desolvation Temperature: 350 °C
- Data Acquisition: Full scan mode for mass confirmation and tandem MS (MS/MS) mode for structural fragmentation analysis.

Data Presentation: Mass Spectrometry Data

Parameter	Expected Value
Molecular Formula	C ₆ H ₁₁ NO ₂ S
Exact Mass	161.0510
Measured Mass [M+H] ⁺	162.0583
Key Fragmentation Ions (MS/MS)	m/z 116.0474, 88.0525

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of **2-Thiomorpholinoacetic acid** by providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single pulse experiment.
 - Number of Scans: 16-64
 - Relaxation Delay: 1-2 seconds

- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2 seconds

Data Presentation: NMR Spectral Data

^1H NMR (400 MHz, DMSO-d₆, δ in ppm):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.40	s	2H	-CH ₂ -COOH
~2.90	t	4H	-N-CH ₂ -
~2.70	t	4H	-S-CH ₂ -

^{13}C NMR (100 MHz, DMSO-d₆, δ in ppm):

Chemical Shift (ppm)	Assignment
~172.0	-COOH
~58.0	-CH ₂ -COOH
~52.0	-N-CH ₂ -
~28.0	-S-CH ₂ -

Visualizations

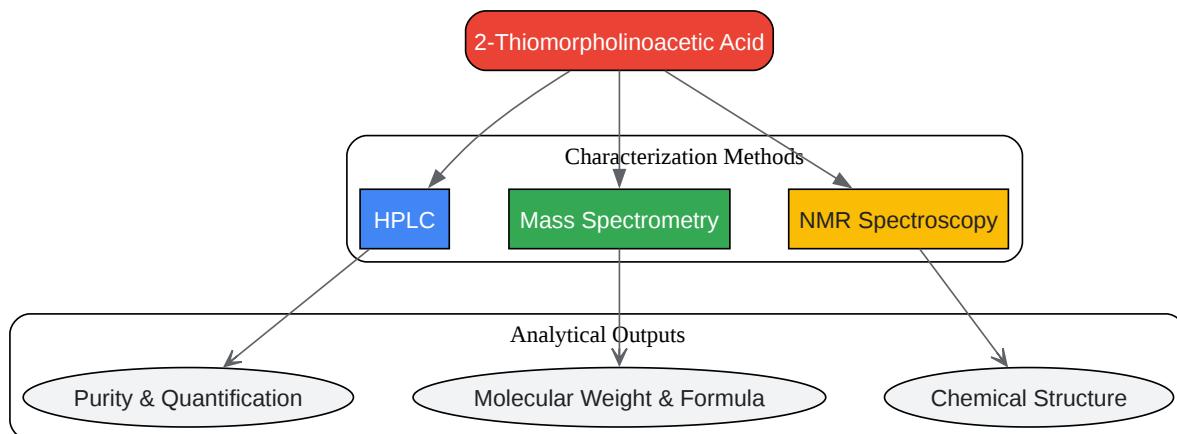
Experimental Workflow for HPLC Analysis



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Caption: Workflow for HPLC analysis of **2-Thiomorpholinoacetic acid**.

Logical Relationship of Analytical Techniques



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